N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide
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Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Formation of the Sulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
- N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-20(17,18)16-7-2-3-8-19-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRFUNWXCYQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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